N-[4-chloro-1H-indazol-3-yl]butanamide

Catalog No.
S8627932
CAS No.
M.F
C11H12ClN3O
M. Wt
237.68 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[4-chloro-1H-indazol-3-yl]butanamide

Product Name

N-[4-chloro-1H-indazol-3-yl]butanamide

IUPAC Name

N-(4-chloro-1H-indazol-3-yl)butanamide

Molecular Formula

C11H12ClN3O

Molecular Weight

237.68 g/mol

InChI

InChI=1S/C11H12ClN3O/c1-2-4-9(16)13-11-10-7(12)5-3-6-8(10)14-15-11/h3,5-6H,2,4H2,1H3,(H2,13,14,15,16)

InChI Key

MVJYMFVGPOLCAK-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=NNC2=C1C(=CC=C2)Cl

N-[4-chloro-1H-indazol-3-yl]butanamide is a chemical compound characterized by its unique structure, which includes a butanamide group attached to a 4-chloro-1H-indazole moiety. The molecular formula of this compound is C11H13ClN3OC_{11}H_{13}ClN_{3}O with a molar mass of approximately 240.69 g/mol. The indazole ring system is known for its diverse biological activities, making derivatives like N-[4-chloro-1H-indazol-3-yl]butanamide of particular interest in medicinal chemistry and drug development.

, including:

  • Oxidation: This compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can convert this compound into alcohols or amines.
  • Substitution Reactions: The indazole ring can undergo electrophilic and nucleophilic substitution, allowing for the introduction of various substituents at different positions on the ring .

N-[4-chloro-1H-indazol-3-yl]butanamide exhibits significant biological activity, particularly as an enzyme inhibitor. Studies have indicated its potential in inhibiting specific kinases involved in cell signaling pathways, which are crucial for regulating various cellular processes such as growth and apoptosis. This makes it a candidate for therapeutic applications, including anti-inflammatory and anticancer treatments. Moreover, its antimicrobial properties are being explored, showcasing its versatility in potential medical applications .

The synthesis of N-[4-chloro-1H-indazol-3-yl]butanamide typically involves several steps:

  • Formation of Indazole: The indazole ring can be synthesized through the cyclization of hydrazones with ortho-substituted nitrobenzenes under acidic conditions.
  • Chlorination: The introduction of the chlorine atom at the 4-position can be achieved through chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
  • Amidation: The final step involves the reaction of the chlorinated indazole with butanamide under suitable conditions to form N-[4-chloro-1H-indazol-3-yl]butanamide .

N-[4-chloro-1H-indazol-3-yl]butanamide has several applications:

  • Pharmaceutical Development: Due to its inhibitory effects on kinases, it is being investigated for potential use in cancer therapy and other diseases related to aberrant kinase activity.
  • Biological Research: This compound serves as a valuable tool in studying kinase signaling pathways and their implications in disease mechanisms.
  • Agrochemicals: Its stability and reactivity make it suitable for developing agrochemical products aimed at enhancing crop protection and yield .

Research into the interactions of N-[4-chloro-1H-indazol-3-yl]butanamide with various biological targets has revealed its potential to modulate enzymatic activity. Interaction studies focus on its binding affinity to specific kinases and other proteins involved in signaling pathways. These studies are crucial for understanding the compound's mechanism of action and therapeutic potential .

Several compounds share structural similarities with N-[4-chloro-1H-indazol-3-yl]butanamide, including:

Compound NameStructural Features
N-(1H-indazol-5-yl)butanamideDifferent substitution pattern on indazole ring
N-(6-bromo-1H-indazol-3-yl)butanamideBromine substitution at the 6-position
N-(5-nitro-1H-indazol-3-yl)butanamideNitro group at the 5-position
N-(6-chloro-5-phenyldihydroindazol)Additional phenyl group attached

Uniqueness

N-[4-chloro-1H-indazol-3-yl]butanamide is unique due to its specific chlorine substitution pattern on the indazole ring, which significantly influences its biological activity and selectivity towards specific kinase targets compared to other derivatives. This distinct feature may enhance its efficacy in therapeutic applications while providing a different pharmacological profile than similar compounds .

XLogP3

2.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

237.0668897 g/mol

Monoisotopic Mass

237.0668897 g/mol

Heavy Atom Count

16

Dates

Last modified: 11-21-2023

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